molecular formula C22H21NO5 B5478325 ethyl {3-hydroxy-2-oxo-3-[(3E)-2-oxo-4-phenylbut-3-en-1-yl]-2,3-dihydro-1H-indol-1-yl}acetate

ethyl {3-hydroxy-2-oxo-3-[(3E)-2-oxo-4-phenylbut-3-en-1-yl]-2,3-dihydro-1H-indol-1-yl}acetate

Cat. No.: B5478325
M. Wt: 379.4 g/mol
InChI Key: KAOVHNJFYJYGKC-OUKQBFOZSA-N
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Description

Ethyl {3-hydroxy-2-oxo-3-[(3E)-2-oxo-4-phenylbut-3-en-1-yl]-2,3-dihydro-1H-indol-1-yl}acetate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities

Preparation Methods

The synthesis of ethyl {3-hydroxy-2-oxo-3-[(3E)-2-oxo-4-phenylbut-3-en-1-yl]-2,3-dihydro-1H-indol-1-yl}acetate involves several stepsCommon reagents used in these reactions include palladium catalysts for coupling reactions, and various protecting groups to ensure selective reactions . Industrial production methods may involve optimization of these steps to increase yield and reduce costs.

Chemical Reactions Analysis

Ethyl {3-hydroxy-2-oxo-3-[(3E)-2-oxo-4-phenylbut-3-en-1-yl]-2,3-dihydro-1H-indol-1-yl}acetate undergoes several types of chemical reactions:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents and conditions used in these reactions include acids, bases, and various catalysts. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethyl {3-hydroxy-2-oxo-3-[(3E)-2-oxo-4-phenylbut-3-en-1-yl]-2,3-dihydro-1H-indol-1-yl}acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl {3-hydroxy-2-oxo-3-[(3E)-2-oxo-4-phenylbut-3-en-1-yl]-2,3-dihydro-1H-indol-1-yl}acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Ethyl {3-hydroxy-2-oxo-3-[(3E)-2-oxo-4-phenylbut-3-en-1-yl]-2,3-dihydro-1H-indol-1-yl}acetate can be compared with other indole derivatives, such as:

Properties

IUPAC Name

ethyl 2-[3-hydroxy-2-oxo-3-[(E)-2-oxo-4-phenylbut-3-enyl]indol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO5/c1-2-28-20(25)15-23-19-11-7-6-10-18(19)22(27,21(23)26)14-17(24)13-12-16-8-4-3-5-9-16/h3-13,27H,2,14-15H2,1H3/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAOVHNJFYJYGKC-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=CC=CC=C2C(C1=O)(CC(=O)C=CC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CN1C2=CC=CC=C2C(C1=O)(CC(=O)/C=C/C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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